N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2-oxo-2H-chromene-3-carboxamide moiety at position 5.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c28-24(21-15-18-7-4-5-11-23(18)32-25(21)29)26-19-13-12-17-8-6-14-27(22(17)16-19)33(30,31)20-9-2-1-3-10-20/h1-5,7,9-13,15-16H,6,8,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURGRMFJWAEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of benzenesulfonyl azides with proline derivatives, followed by esterification and cyclization reactions . The reaction conditions often require the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis. Studies have demonstrated its interaction with enzymes such as:
- D-glutamic acid-adding enzyme (MurD)
- N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)
These interactions disrupt essential biochemical pathways necessary for bacterial survival .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It may modulate signaling pathways critical for cancer cell proliferation and apoptosis. Notable mechanisms include:
- Inhibition of cyclooxygenases (COX), which are involved in inflammatory responses.
- Interaction with histone deacetylases (HDACs), affecting gene expression related to cell survival and apoptosis.
Preliminary studies have indicated that derivatives of this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
Anti-inflammatory Effects
This compound has been shown to exhibit anti-inflammatory properties by inhibiting COX enzymes and reducing cytokine production. This action suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds with similar structures:
Antibacterial Activity
A study on quinoline derivatives highlighted that modifications to the sulfonamide group significantly enhanced antibacterial efficacy against resistant strains of bacteria. This underscores the importance of structural variations in developing effective antimicrobial agents .
Anti-inflammatory Effects
Research demonstrated that derivatives of tetrahydroquinoline exhibited potent anti-inflammatory effects by inhibiting COX enzymes and reducing cytokine production in vitro .
Cancer Research
Investigations into the anticancer properties of related compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines through multiple mechanisms .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Benzenesulfonyl substitution (target compound) vs. alkylaminoethyl groups (analogues 31 and ) may influence steric hindrance and electronic properties .
Key Insights :
- The preclinical candidate in demonstrates high potency (IC₅₀ = 12 nM) and selectivity, attributed to its optimized 2-(methylamino)ethyl side chain.
- Thiophene-based analogues (e.g., compound 31) show moderate activity, suggesting that the chromene-carboxamide group in the target compound may require further optimization for nNOS inhibition .
Physicochemical and Pharmacokinetic Properties
A comparison of key properties is summarized below:
Analysis :
- The chromene-carboxamide group in the target compound may reduce aqueous solubility compared to thiophene derivatives, necessitating formulation adjustments for in vivo studies.
- The preclinical candidate in exhibits balanced properties due to its polar side chain, highlighting the importance of substituent design .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzenesulfonyl group with a tetrahydroquinoline moiety and a chromene carboxamide. Its molecular formula is , and it has a molecular weight of approximately 436.53 g/mol. The presence of multiple functional groups contributes to its biological activities.
Research indicates that this compound exhibits antimicrobial properties by interacting with specific molecular targets. Notably, studies have identified its inhibition of enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial effects. For instance, it has been shown to inhibit the D-glutamic acid-adding enzyme (MurD) and other potential targets in Escherichia coli and Staphylococcus aureus . The compound's mechanism does not primarily involve membrane disruption but rather specific enzyme inhibition .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies utilizing carboxyfluorescein leakage assays revealed that the compound effectively inhibits bacterial growth without significantly disrupting membrane integrity .
Anticancer Potential
The chromene scaffold in this compound is associated with various anticancer activities. Compounds containing similar structures have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization . This suggests that this compound may also possess anticancer properties worth exploring further.
Other Biological Activities
Additional studies have highlighted the potential for anti-inflammatory and antidiabetic activities among compounds with similar structural features. For example, derivatives of chromenes have been reported to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes .
Research Findings and Case Studies
A variety of studies have focused on the biological evaluation of compounds related to this compound:
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (Reported) | Source |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, EtN, DCM, reflux | 64–78% | |
| Amide Coupling | EDC, HOBt, DMF, RT | 45–60% |
Advanced: How can synthetic yield be optimized for the sulfonylation step?
Q. Strategies :
- Solvent Selection : Dichloromethane (DCM) or THF improves solubility of intermediates .
- Base Optimization : Triethylamine vs. DMAP; the latter may reduce side reactions .
- Temperature Control : Reflux (~40°C) balances reaction rate and decomposition .
- Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress .
Example : In , refluxing with EtN in DCM increased yield to 78% compared to room-temperature reactions (50%).
Advanced: How to resolve contradictions in biological activity data across assays?
Case Study : Discrepancies in IC values for enzyme inhibition may arise from:
- Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) altering compound stability .
- Target Conformational States : Use molecular docking (e.g., AutoDock Vina) to compare binding modes to active vs. inactive protein forms .
- Metabolite Interference : LC-MS/MS can identify degradation products masking true activity .
Recommendation : Standardize assays using controls from (e.g., buffer composition, incubation time).
Advanced: What analytical techniques validate structural integrity and purity?
Q. Critical Methods :
- NMR Spectroscopy : H NMR peaks for sulfonamide protons (~10–11 ppm) and chromene ketone (δ ~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error .
- HPLC-PDA : Purity >95% with UV detection at λ = 254 nm (chromene absorption) .
Q. Example Data :
| Technique | Key Peaks/Features | Source |
|---|---|---|
| H NMR | δ 8.76 (s, chromene H), δ 3.46 (q, EtN) | |
| HRMS | m/z 420.2046 ([M+H]) |
Advanced: How does substituent variation on the tetrahydroquinoline core affect bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
- Benzenesulfonyl vs. Cyclohexanesulfonyl : Increased hydrophobicity improves membrane permeability but reduces solubility .
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to charged enzyme pockets (e.g., kinases) .
- Positional Effects : Substitution at C7 (vs. C6) alters steric hindrance and target engagement .
Methodology : Compare IC values of analogs from using ANOVA and Tukey’s post-hoc test.
Advanced: What computational tools predict metabolic stability?
Q. Workflow :
Metabolite Prediction : Use GLORYx or SwissADME to identify oxidation/hydrolysis sites .
CYP450 Binding Affinity : Molecular dynamics simulations (e.g., GROMACS) assess interactions with CYP3A4/2D6 .
In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes + NADPH) .
Example : In , a methyl group at C2 of tetrahydroquinoline reduced CYP-mediated clearance by 40%.
Advanced: How to address low reproducibility in spectral data?
Q. Root Causes :
- Tautomerism : Chromene ketone-enol tautomers shift NMR peaks; use DMSO-d to stabilize .
- Solvent Impurities : Deuterated solvents must be ≥99.9% pure (e.g., CDCl from Sigma-Aldrich) .
- Dynamic Exchange : Low-temperature NMR (-40°C) resolves broad peaks from rotamers .
Case Study : In , cooling to -20°C resolved splitting of EtN signals in H NMR.
Basic: What are the compound’s solubility profiles?
Q. Solubility Data :
- Polar Solvents : DMSO (>50 mg/mL), DMF (>30 mg/mL) .
- Aqueous Buffers : <0.1 mg/mL at pH 7.4; improve via PEGylation or salt formation .
Method : Use shake-flask method with HPLC quantification .
Advanced: How to design analogs for enhanced blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
